molecular formula C15H9NO5 B5034775 4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybenzoic acid CAS No. 36467-52-4

4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybenzoic acid

Cat. No.: B5034775
CAS No.: 36467-52-4
M. Wt: 283.23 g/mol
InChI Key: JOSOUQLGXHXQDR-UHFFFAOYSA-N
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Description

4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybenzoic acid is a distinctive chemical entity that marries the structural features of two important classes of organic compounds: phthalimides and hydroxybenzoic acids. The phthalimide (B116566) group, a bicyclic aromatic imide, is a well-established pharmacophore in medicinal chemistry. mdpi.comwisdomlib.org Its rigid structure and ability to participate in various biological interactions have led to its incorporation into a wide array of therapeutic agents with diverse activities. mdpi.com Phthalimide-based scaffolds are recognized for their versatility and have been central to the development of new drugs. mdpi.com

On the other hand, hydroxybenzoic acids are phenolic compounds that are widespread in nature and are known for a variety of biological activities. globalresearchonline.net The parent compound, p-hydroxybenzoic acid (PHBA), and its derivatives have demonstrated antimicrobial, antioxidant, and anti-inflammatory properties, among others. globalresearchonline.netresearchgate.net The substitution pattern on the benzene (B151609) ring of hydroxybenzoic acids can significantly influence their biological effects.

The amalgamation of these two chemical classes in this compound results in a molecule with a unique electronic and steric profile, making it an intriguing candidate for further chemical modification and biological evaluation.

The significance of this compound as a chemical scaffold lies in its potential to serve as a template for the design of new drugs. The term "privileged scaffold" is often used in medicinal chemistry to describe molecular frameworks that can bind to multiple biological targets with high affinity. nih.gov Both the phthalimide and hydroxybenzoic acid moieties have, in their own right, been considered components of privileged structures.

The research into this specific compound has been driven by the strategy of molecular hybridization, where two or more pharmacophores are combined to create a new molecule with potentially enhanced or novel biological activities. In a notable study, a green synthesis approach was developed for novel compounds including 4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybenzoic acids. researchgate.net These compounds were designed as analogues of p-aminosalicylic acid, a known anti-tuberculosis agent. researchgate.net This highlights the deliberate design of this scaffold to target specific therapeutic areas.

The structural rigidity and electron-withdrawing characteristics of the phthalimide ring system can contribute to favorable pharmacokinetic and pharmacodynamic properties, making it a suitable component for drug design. mdpi.com The hydroxybenzoic acid portion offers sites for further functionalization, allowing for the fine-tuning of the molecule's properties.

Academic research on this compound and its derivatives has primarily focused on its synthesis and potential therapeutic applications. A key research trajectory has been the development of environmentally friendly and efficient synthetic methods. For instance, the green synthesis of this compound has been reported, showcasing a move towards sustainable chemical manufacturing. researchgate.net

The main therapeutic direction for this scaffold, as indicated by the available research, is in the development of anti-tuberculosis agents. wisdomlib.orgresearchgate.net By designing this molecule as an analogue of p-aminosalicylic acid, researchers have laid the groundwork for investigating its efficacy against Mycobacterium tuberculosis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO5/c17-12-7-8(5-6-11(12)15(20)21)16-13(18)9-3-1-2-4-10(9)14(16)19/h1-7,17H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSOUQLGXHXQDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20957789
Record name 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20957789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36467-52-4
Record name NSC59373
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59373
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20957789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 4 1,3 Dioxoisoindolin 2 Yl 2 Hydroxybenzoic Acid

Traditional Synthetic Pathways for 4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybenzoic Acid

The conventional synthesis of this compound and its precursors relies on well-established organic reactions, primarily condensation and esterification strategies.

Condensation Reactions Involving Phthalic Anhydride (B1165640) and Amino Salicylic (B10762653) Acid Derivatives

The most direct and common method for synthesizing the phthalimide (B116566) moiety is the condensation reaction between an amine and phthalic anhydride. sphinxsai.com In the case of this compound, this involves the reaction of 4-aminosalicylic acid with phthalic anhydride.

This reaction is typically carried out by heating the reactants, often in a high-boiling point solvent such as glacial acetic acid, which facilitates the dehydration and subsequent ring closure (cyclocondensation) to form the imide ring. sphinxsai.com The process involves the initial formation of a phthalamic acid intermediate, which then cyclizes upon further heating to yield the final phthalimide product. Various studies on the synthesis of N-substituted phthalimides have employed this methodology, refluxing the primary amine and phthalic anhydride in solvents like glacial acetic acid for several hours. sphinxsai.com

Table 1: Typical Conditions for Condensation of Phthalic Anhydride with Amines

Reactants Solvent Conditions Yield Reference
Phthalic Anhydride, Amino Acids Glacial Acetic Acid Reflux, 2 hours Varies sphinxsai.com
Phthalic Anhydride, Aniline Glacial Acetic Acid 120°C, 2 hours Good nih.gov
Phthalic Anhydride, 4-Aminobenzoic Acid Acetic Acid Reflux Not Specified researchgate.net

Esterification and Coupling Strategies for this compound Precursors

An alternative strategy involves a multi-step process that utilizes esterification as a protective measure for the carboxylic acid group. This approach can prevent unwanted side reactions and improve the solubility of intermediates. A representative pathway would begin with the esterification of 4-aminosalicylic acid with an alcohol (e.g., methanol (B129727) or ethanol) under acidic catalysis to form the corresponding ester, such as methyl 4-amino-2-hydroxybenzoate. nih.goviajpr.com

This ester precursor is then subjected to a condensation reaction with phthalic anhydride, similar to the method described previously. The resulting esterified phthalimide derivative is subsequently hydrolyzed under basic conditions (e.g., using sodium hydroxide) followed by acidification to yield the final this compound. ijsrst.com This stepwise approach allows for greater control over the reaction and purification of intermediates. A similar method has been successfully used for the synthesis of 4-(1,3-dioxoisoindolin-2-yl)benzoic acid from methyl 4-aminobenzoate. ijsrst.com Coupling reactions, such as those involving the potassium salt of phthalimide with alkyl halides, are also a cornerstone in the synthesis of phthalimide derivatives, demonstrating the versatility of this functional group in building more complex molecules. mdpi.comresearchgate.netbyjus.com

Green Chemistry Approaches in the Synthesis of this compound and Analogues

In response to the growing need for sustainable chemical manufacturing, green chemistry principles have been applied to the synthesis of phthalimide derivatives. These methods aim to reduce waste, minimize energy consumption, and use less hazardous materials.

Microwave-Assisted Synthesis Protocols for Phthalimide Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. epa.gov The synthesis of N-substituted phthalimides from phthalic anhydride and various amines or amino acids has been shown to be highly efficient under microwave irradiation, often proceeding in minutes compared to hours required for conventional heating. ctppc.orgsemanticscholar.orgresearchgate.net These reactions are frequently performed under solvent-free conditions, further enhancing their environmental credentials by eliminating the need for volatile and often toxic organic solvents. nih.gov This technique typically results in high yields and clean product formation, simplifying purification processes. ctppc.orgresearchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Phthalimide Derivatives

Method Heating Solvent Reaction Time Yield Reference
Conventional Oil Bath Glacial Acetic Acid 2-4 hours Moderate to Good sphinxsai.com
Microwave Microwave Irradiation Solvent-Free (Silica Gel) 1-5 minutes 70-80% nih.govctppc.org

Design and Synthesis of Novel Analogues and Derivatives of this compound

The core structure of this compound serves as a versatile scaffold for the design and synthesis of novel analogues. Chemical derivatization can be targeted at several key positions to modulate the molecule's properties.

Modification of the Carboxylic Acid Group: The carboxylic acid moiety is a prime site for derivatization. Standard esterification reactions with various alcohols can produce a library of esters. nih.govgoogle.com Amidation, through reaction with primary or secondary amines using coupling agents, can yield a diverse range of salicylamides. nih.gov

Modification of the Hydroxyl Group: The phenolic hydroxyl group can be converted into ethers through Williamson ether synthesis or other etherification methods. This modification can influence the acidity and hydrogen-bonding capabilities of the molecule.

Substitution on the Salicylic Acid Ring: Analogues can be synthesized by starting with substituted 4-aminosalicylic acids. Introducing different functional groups (e.g., halogens, alkyls, nitro groups) onto the aromatic ring can systematically alter the electronic and steric properties of the final compound.

Substitution on the Phthalimide Ring: The synthesis can begin with substituted phthalic anhydrides (e.g., 3-nitrophthalic anhydride or 4-methylphthalic anhydride) to generate analogues with modified phthalimide portions. This allows for the exploration of a wider chemical space.

These synthetic strategies enable the creation of a broad range of novel compounds based on the this compound scaffold for further investigation.

Structural Modifications of the Isoindolin-1,3-dione Moiety

The isoindoline-1,3-dione scaffold, also known as phthalimide, is a versatile and privileged structure in drug development, recognized for a wide range of biological activities. nih.govmdpi.com Modifications to this part of the molecule are typically aimed at exploring structure-activity relationships and improving the compound's interaction with biological targets.

Key synthetic approaches to modify this moiety involve alterations to the aromatic ring of the phthalimide structure. This is often achieved by starting with a substituted phthalic anhydride during the initial synthesis. The condensation of a substituted phthalic anhydride with 4-aminosalicylic acid would yield derivatives with various functional groups on the phthalimide ring. researchgate.net For instance, introducing electron-donating or electron-withdrawing groups can significantly alter the electronic properties of the molecule, potentially influencing its binding affinity and biological activity.

Common modifications include the introduction of nitro, amino, halogen, or alkyl groups onto the benzene (B151609) ring of the isoindoline-1,3-dione system. A series of 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives have been investigated as potential enzyme inhibitors, where modifications to the linker and the core structure were explored. nih.gov While direct modifications on the final compound are challenging, the synthesis from varied starting materials provides a robust platform for structural diversity.

Table 1: Potential Modifications of the Isoindolin-1,3-dione Moiety
Modification TypeExample Substituent (R)Synthetic PrecursorPotential Impact
Halogenation-Cl, -F4-Chlorophthalic anhydrideAltered lipophilicity and electronic properties
Nitration-NO₂4-Nitrophthalic anhydrideIntermediate for further functionalization (e.g., to -NH₂)
Alkylation-CH₃4-Methylphthalic anhydrideIncreased steric bulk and lipophilicity

Modifications of the Hydroxybenzoic Acid Moiety

The hydroxybenzoic acid portion of the molecule contains two key functional groups amenable to chemical derivatization: the carboxylic acid and the phenolic hydroxyl group. These groups are prime targets for modification to enhance properties such as solubility, stability, and cell permeability. mdpi.com

Esterification and Amidation: The carboxylic acid group can be readily converted into esters or amides. Esterification, for example by reacting the parent acid with various alcohols under acidic conditions, can produce derivatives with altered pharmacokinetic profiles. researchgate.netresearchgate.net Similarly, amidation, through reaction with primary or secondary amines, introduces new functional groups that can form different hydrogen bond interactions with target proteins. These strategies have been successfully applied to similar structures to enhance biological activity. mdpi.com The synthesis of aspirin (B1665792) from 2-hydroxybenzoic acid (salicylic acid) is a classic example of modifying the hydroxyl group through esterification to improve drug properties. bhasvic.ac.uk

Etherification: The phenolic hydroxyl group can be converted into an ether. This modification removes a potential site for metabolic glucuronidation and can modulate the acidity and hydrogen-bonding capability of the molecule.

Table 2: Common Derivatizations of the Hydroxybenzoic Acid Moiety
Functional GroupReaction TypeResulting DerivativePurpose
Carboxylic Acid (-COOH)EsterificationEster (-COOR)Increase lipophilicity, create prodrugs
Carboxylic Acid (-COOH)AmidationAmide (-CONR₂)Alter hydrogen bonding, improve stability
Hydroxyl (-OH)EtherificationEther (-OR)Block metabolic site, modulate acidity
Hydroxyl (-OH)EsterificationAcyl Ester (-OCOR)Create prodrugs (e.g., Aspirin-like)

Hybrid Compounds Integrating the this compound Core with Other Pharmacophores

The principle of molecular hybridization involves covalently linking two or more pharmacophores to create a single hybrid molecule with the potential for improved affinity, better selectivity, or a dual mode of action. The structure of this compound is well-suited for this approach, as the carboxylic acid group provides a convenient attachment point for other bioactive molecules via ester or amide linkages. benthamdirect.com

For instance, a common strategy is to link the core molecule to another agent known for a complementary biological activity. This has been demonstrated in the synthesis of hybrid compounds where a phthalimide moiety is connected to a natural product like celastrol (B190767) via an ester linkage to explore novel pharmacological activities. mdpi.comresearchgate.net Similarly, 4-aminosalicylic acid, a precursor to the title compound's core, has been hybridized with 4-aminoquinoline (B48711) derivatives to create potent antimalarial agents. benthamdirect.com This highlights the potential of using the salicylic acid backbone as a scaffold for creating multi-target agents.

The synthesis of these hybrids typically involves activating the carboxylic acid of the core molecule (e.g., by converting it to an acyl chloride) and then reacting it with a suitable functional group (e.g., an amine or alcohol) on the other pharmacophore. This modular approach allows for the systematic exploration of different pharmacophore combinations to identify synergistic effects.

Table 3: Examples of Hybridization Strategies
Pharmacophore ClassLinkage TypeTherapeutic GoalReference Concept
Antimalarial (e.g., Aminoquinoline)AmideDual-action antimalarialsHybridization of 4-aminosalicylic acid. benthamdirect.com
Natural Product (e.g., Triterpenoid)EsterImproved solubility and novel activityCelastrol-phthalimide hybrids. mdpi.com
Anti-inflammatory (e.g., NSAID)Ester or AmideSynergistic anti-inflammatory effectsGeneral molecular hybridization principle

Biological Activity Profiling and Mechanistic Elucidation of 4 1,3 Dioxoisoindolin 2 Yl 2 Hydroxybenzoic Acid

In Vitro Pharmacological Investigations of 4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybenzoic Acid

Detailed enzymatic assays are crucial for identifying the specific molecular targets of a compound and elucidating its mechanism of action. However, for this compound, specific inhibitory data against the following key enzymes has not been reported in published scientific literature.

Enzyme Inhibition Studies and Target Identification

Sirtuin Inhibitory Activity (e.g., SIRT5)

There is currently no available scientific literature or experimental data detailing the in vitro inhibitory activity of this compound against the sirtuin family of enzymes, including the mitochondrial sirtuin, SIRT5.

Cyclooxygenase (COX) Isoform Selectivity (e.g., COX-II)

An extensive review of published research indicates a lack of studies on the inhibitory effects of this compound on cyclooxygenase enzymes. Consequently, no data is available regarding its potency or selectivity for COX-1 versus the inducible COX-2 isoform. While some phthalimide (B116566) derivatives have been explored for anti-inflammatory properties, specific COX inhibition data for this compound is absent. mdpi.com

Xanthine (B1682287) Oxidase (XO) Inhibition

There are no published findings from in vitro assays to characterize the potential inhibitory activity of this compound against xanthine oxidase, an important enzyme in purine (B94841) metabolism.

Polyketide Synthase Inhibition

No research has been published detailing the effects of this compound on the activity of polyketide synthases.

Cholinesterase (ChE) and Monoamine Oxidase (MAO) Inhibitory Activities

Research into the neuroprotective potential of compounds structurally related to this compound has revealed significant inhibitory activities against key enzymes implicated in neurodegenerative diseases. Phthalimide derivatives, a core structural feature of the title compound, are recognized for their ability to inhibit acetylcholinesterase (AChE). nih.gov This inhibition is a cornerstone of symptomatic treatment for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov Studies on isoindolin-1,3-dione-based acetohydrazides have demonstrated potent in vitro inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values in the low micromolar and micromolar ranges, respectively. nih.gov For instance, one of the most potent compounds in a series exhibited an IC50 value of 0.11 ± 0.05 µM against AChE. nih.gov Kinetic studies of these derivatives have indicated a competitive mode of inhibition against AChE. nih.gov

Similarly, derivatives of 4-hydroxy-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides have been identified as highly potent dual inhibitors of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). nih.gov All tested compounds in one study showed IC50 values in the lower micro-molar range for both MAO isoforms. nih.gov The most active MAO-A inhibitor from this series had an IC50 value of 0.11 ± 0.005 μM, while the most effective MAO-B inhibitor had an IC50 of 0.21 ± 0.01 μM. nih.gov Kinetic analyses revealed that these potent compounds competitively inhibit both MAO-A and MAO-B. nih.gov

Table 1: Cholinesterase and Monoamine Oxidase Inhibitory Activities of Related Compounds

Compound Class Target Enzyme Potency (IC50) Mode of Inhibition
Isoindolin-1,3-dione-based acetohydrazides AChE 0.11 ± 0.05 µM to 0.86 ± 0.02 µM Competitive
BChE 5.7 ± 0.2 µM to 30.2 ± 2.8 µM Not specified
4-hydroxy-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides MAO-A As low as 0.11 ± 0.005 µM Competitive
MAO-B As low as 0.21 ± 0.01 µM Competitive
Alpha-Amylase Inhibition

The potential of benzoic acid derivatives to inhibit α-amylase, a key enzyme in carbohydrate digestion, has been a subject of investigation. A study on various phenolic acids with a benzoic acid core revealed that their inhibitory activity against α-amylase is structure-dependent. nih.gov For example, 2,3,4-trihydroxybenzoic acid was found to be the most potent inhibitor in one study, with an IC50 value of 17.30 ± 0.73 mM. nih.gov The presence and position of hydroxyl groups on the benzene (B151609) ring significantly influence the inhibitory capacity. nih.gov Specifically, a hydroxyl group at the 2-position was shown to have a strong positive effect on α-amylase inhibition. nih.gov Molecular docking studies suggest that the primary inhibitory mechanism involves hydrogen bonding and hydrophobic interactions with the enzyme's active site. nih.govnih.gov

Topoisomerase I/II Inhibition

Derivatives containing moieties similar to this compound have been explored for their ability to inhibit topoisomerases, enzymes crucial for DNA replication and transcription, making them valuable targets in cancer therapy. Certain erbstatin (B1671608) and tyrphostin derivatives, which are inhibitors of protein tyrosine kinases, have also been shown to inhibit both topoisomerase I and II. nih.gov Additionally, some 1,4-disubstituted thiosemicarbazide (B42300) derivatives have been identified as inhibitors of human DNA topoisomerase IIα, acting as poisons that stabilize the covalent DNA-enzyme cleavage complex. nih.gov

InhA Inhibitory Activity in Mycobacterial Systems

The enoyl-acyl carrier protein reductase (InhA) is a well-validated target for anti-tuberculosis drugs. nih.govnih.gov Direct inhibitors of InhA are actively being sought to combat drug-resistant strains of Mycobacterium tuberculosis. nih.govresearchgate.net Research has identified classes of compounds, such as the 4-hydroxy-2-pyridones, that directly inhibit InhA in an NADH-dependent manner. nih.gov Some of these inhibitors have demonstrated potent bactericidal activity against isoniazid-resistant clinical isolates. nih.gov For example, certain compounds were found to inhibit the InhA enzyme with IC50 values in the micromolar range. nih.gov Furthermore, novel hybrid compounds incorporating 1,2,3- and 1,2,4-triazole (B32235) moieties have shown potent in vitro inhibition of the InhA enzyme, with some exhibiting IC50 values as low as 0.074 nM. mdpi.com

Cellular Assays for Biological Responses

Antiproliferative Activity against Cancer Cell Lines (e.g., leukemia, lung, breast, urinary bladder)

Compounds with structural similarities to this compound have demonstrated notable antiproliferative activity against various cancer cell lines. For instance, novel enantiopure isoxazolidine (B1194047) derivatives have been evaluated for their anticancer effects against human breast carcinoma (MCF-7), human lung adenocarcinoma (A-549), and human ovarian carcinoma (SKOV3) cell lines. researchgate.net Similarly, hydrazide–hydrazones of 2,4-dihydroxybenzoic acid have been tested against human cancer cell lines including 769-P (renal), HepG2 (liver), H1563 (lung), and LN-229 (glioblastoma). mdpi.com One derivative, N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide, showed significant inhibition of cancer cell proliferation, with an IC50 value of 0.77 µM for the LN-229 cell line. mdpi.com Another study on 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones reported potent antiproliferative activity against pancreatic (Panc-1), breast (MCF-7), colon (HT-29), and lung (A-549) cancer cell lines, with some derivatives showing GI50 values ranging from 22 nM to 31 nM. mdpi.com

Table 2: Antiproliferative Activity of Related Compounds against Various Cancer Cell Lines

Compound Class Cancer Cell Line Potency (IC50 / GI50)
Hydrazide–hydrazones of 2,4-dihydroxybenzoic acid LN-229 (Glioblastoma) 0.77 µM
4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones Panc-1, MCF-7, HT-29, A-549 22 nM to 31 nM
Isoxazolidine derivatives MCF-7, A-549, SKOV3 Activity reported
Antimicrobial Efficacy (e.g., antibacterial, antifungal, antimycobacterial)

The antimicrobial properties of 4-hydroxybenzoic acid and its derivatives are well-documented. nih.govglobalresearchonline.net They have shown activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria. nih.govglobalresearchonline.net For example, 4-hydroxybenzoic acid has demonstrated inhibitory effects against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella typhi. jocpr.comresearchgate.net Hydrazide–hydrazones based on 4-hydroxybenzoic acid have also exhibited significant antifungal activity against phytopathogenic fungi such as Sclerotinia sclerotiorum, with some derivatives showing IC50 values between 0.5 and 1.8 µg/mL. nih.gov

In the context of antimycobacterial activity, direct inhibitors of InhA, a crucial enzyme in Mycobacterium tuberculosis, have shown promise. nih.govnih.gov The 4-hydroxy-2-pyridone class of compounds has demonstrated potent bactericidal activity against both slow-growing (M. tuberculosis, M. bovis BCG) and fast-growing (M. smegmatis) mycobacterial species. nih.govresearchgate.net These compounds, however, displayed a narrow spectrum of antibacterial activity, with no effect against other tested Gram-positive and Gram-negative bacteria. nih.gov

Table 3: Antimicrobial Efficacy of Related Compounds

Compound Class Organism Type Specific Organisms Potency (IC50 / MIC)
4-hydroxybenzoic acid Bacteria Gram-positive & some Gram-negative IC50: 160 µg/mL
4-hydroxybenzoic acid-based hydrazide–hydrazones Fungi Sclerotinia sclerotiorum IC50: 0.5 - 1.8 µg/mL
4-hydroxy-2-pyridones Mycobacteria M. tuberculosis, M. bovis BCG, M. smegmatis MICs in the low µM range
Antioxidant Potential and Free Radical Scavenging

The antioxidant capacity of this compound is an area of significant research interest. The antioxidant and antiradical efficacy of phenolic compounds like this one is influenced by the number and position of hydroxyl (-OH) groups on the aromatic ring. nih.gov Generally, an increase in the number of hydroxyl groups correlates with higher antioxidant activity. nih.gov

Studies on hydroxybenzoic acids demonstrate their ability to neutralize free radicals, a key aspect of their antioxidant potential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a commonly used method to evaluate this activity. nih.gov In this assay, the compound's ability to donate a hydrogen atom to the stable DPPH radical is measured. Research on various hydroxybenzoic acids has shown that those with more hydroxyl groups, such as 3,4,5-trihydroxybenzoic acid (gallic acid), exhibit the highest DPPH radical scavenging activity. nih.gov

The mechanism of free radical scavenging can occur through different pathways, including hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET). The predominant mechanism often depends on the solvent, with HAT being more favorable in nonpolar solvents and SPLET in polar solvents. researchgate.net

While direct studies on this compound are limited in the provided results, the foundational knowledge of hydroxybenzoic acids suggests that the presence of the hydroxyl and carboxylic acid groups on the benzoic acid ring would contribute to its antioxidant potential. nih.govresearchgate.net

Table 1: Antioxidant Activity of Select Hydroxybenzoic Acids

CompoundDPPH Radical Scavenging Activity (IC50 in µM)Key Structural Feature
3,4,5-Trihydroxybenzoic Acid2.42 ± 0.08Three hydroxyl groups
2,3-Dihydroxybenzoic AcidSlightly lower than 3,4,5-THBTwo hydroxyl groups
3,4-Dihydroxybenzoic AcidSlightly lower than 3,4,5-THBTwo hydroxyl groups

This table is generated based on data for related hydroxybenzoic acids to illustrate the structure-activity relationship. nih.gov

Anti-inflammatory Properties in Cellular Models

The phthalimide moiety, a key component of this compound, is well-documented for its anti-inflammatory properties. mdpi.com Derivatives of phthalimide have been extensively investigated for their ability to modulate key inflammatory mediators such as prostaglandins, cytokines, and nitric oxide. mdpi.com These compounds are being explored for their therapeutic potential in treating inflammatory and autoimmune disorders. mdpi.com

Cellular models are crucial for elucidating the anti-inflammatory mechanisms of compounds. For instance, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a common model for inflammation, anti-inflammatory agents can inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov They can also suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

The anti-inflammatory effects of such compounds are often mediated through the inhibition of key signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov The suppression of NF-κB activation is a significant mechanism, as NF-κB controls the expression of numerous proteins involved in inflammation and cell survival. nih.gov

While direct experimental data on this compound in cellular inflammation models were not available in the provided search results, the known anti-inflammatory activities of both phthalimide and hydroxybenzoic acid derivatives suggest its potential in this area. mdpi.comnih.gov

Table 2: Effects of a Phenylpropanoid Compound on Inflammatory Markers in LPS-Stimulated RAW 264.7 Cells

Inflammatory MarkerEffect of HHMP Treatment
Nitric Oxide (NO) ProductionSignificantly inhibited in a dose-dependent manner
Prostaglandin E2 (PGE2) ProductionSignificantly inhibited in a dose-dependent manner
iNOS ExpressionConsiderably suppressed
COX-2 ExpressionConsiderably suppressed
NF-κB ActivationSignificantly inhibited
p65 Nuclear TranslocationSignificantly inhibited

This table showcases the anti-inflammatory effects of 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP) as an example of how anti-inflammatory properties are evaluated in cellular models. nih.gov

Anticonvulsant Activities in Cell-based Screening

Derivatives containing isatin (B1672199) and quinazolinone structures, which share some structural similarities with the isoindoline-1,3-dione moiety, have shown promise as anticonvulsant agents. nih.govnih.gov The evaluation of anticonvulsant activity is often carried out using in vivo models like the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice. researchgate.netmdpi.com These tests help to identify compounds that can prevent the spread of seizures or raise the seizure threshold, respectively.

For example, a series of 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones were synthesized and evaluated for their anticonvulsant activities. researchgate.netmdpi.com Several of these compounds exhibited significant anti-MES and anti-scPTZ activities. researchgate.netmdpi.com One of the most promising compounds from this series had an ED50 of 23.7 mg/kg in the MES test and 18.9 mg/kg in the scPTZ test. researchgate.netmdpi.com

While cell-based screening for anticonvulsant activity is a valuable tool for initial high-throughput screening, the provided search results primarily focus on in vivo screening models for related heterocyclic compounds. The potential anticonvulsant activity of this compound would need to be investigated through such screening paradigms.

Table 3: Anticonvulsant Activity of a Promising Triazolone Derivative (Compound 4g)

Seizure ModelED50 (mg/kg)
Maximal Electroshock Seizure (MES)23.7
Subcutaneous Pentylenetetrazole (scPTZ)18.9

This table presents data for a related heterocyclic compound to illustrate how anticonvulsant activity is quantified. researchgate.netmdpi.com

DNA Binding and Intercalation Studies

The interaction of small molecules with DNA is a key mechanism for many antitumor drugs. mdpi.com There are several noncovalent interaction modes, including electrostatic interactions, groove binding, and intercalation. mdpi.com Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. nih.gov

Compounds with planar aromatic ring systems are often candidates for DNA intercalation. nih.gov The planar structure of the central aromatic ring system of variolin B, for example, is reminiscent of known DNA intercalators. nih.gov Experimental techniques such as absorption titration, viscosity measurements, and gel electrophoresis are used to study these interactions. researchgate.net

Viscosity measurements can provide strong evidence for intercalation. When a compound intercalates into the DNA helix, it causes the DNA to lengthen, leading to an increase in its viscosity. researchgate.net The binding constant (Kb), which indicates the strength of the interaction between the small molecule and DNA, can be determined using absorption titration. researchgate.net

Given the planar nature of the isoindoline-1,3-dione and benzoic acid components of this compound, it is plausible that this compound could interact with DNA. However, specific studies on its DNA binding and intercalation properties were not found in the provided search results.

In Vivo Preclinical Studies (Animal Models) of this compound and Analogues

Efficacy in Disease Models (e.g., inflammation, neurodegenerative diseases, infections)

While direct in vivo studies on this compound were not identified in the search results, preclinical studies on analogues provide insights into its potential therapeutic applications.

In models of inflammation , such as surgically induced osteoarthritis in mice, compounds that modulate related pathways have shown efficacy. For example, a retinoic acid metabolism blocking agent was able to reverse the inflammatory gene expression associated with cartilage injury. biorxiv.org This highlights the potential for targeted therapies in inflammatory conditions.

For neurodegenerative diseases , the neuroprotective potential of related compounds has been noted. mdpi.com Although specific in vivo models were not detailed in the provided results, this suggests a possible avenue for future research with this compound and its analogues.

In the context of infections , some related compounds have demonstrated weak antibacterial activity. nih.gov For instance, certain quinazoline (B50416) and thiadiazine derivatives, which are structurally distinct but also heterocyclic compounds, were synthesized and tested as inhibitors of a bacterial enzyme, showing some inhibitory effect but limited antibacterial action. nih.gov

The in vivo evaluation of this compound analogues in various disease models is an area that requires further investigation to establish their therapeutic potential.

Pharmacokinetic Investigations in Animal Systems (Absorption, Distribution, Metabolism, Excretion)

There is currently no available scientific literature detailing the pharmacokinetic profile of this compound in animal systems. Studies concerning its absorption, distribution, metabolism, and excretion (ADME) have not been published. Therefore, crucial parameters such as bioavailability, plasma half-life, tissue distribution, metabolic pathways, and routes of elimination for this specific compound remain uncharacterized.

Systemic Acquired Resistance Induction in Plant Systems

No studies have been published that investigate the capacity of this compound to induce Systemic Acquired Resistance (SAR) in plants. While both salicylic (B10762653) acid, an isomer of the hydroxybenzoic acid moiety, and 4-hydroxybenzoic acid have been implicated in plant defense signaling pathways and the accumulation of these molecules can be associated with SAR, there is no direct evidence linking the title compound to this process. Research has not been conducted to determine if this compound can act as an elicitor of SAR or influence the signaling cascade that leads to broad-spectrum pathogen resistance in plants.

Molecular Mechanisms of Action for this compound

The molecular mechanisms of action for this compound have not been elucidated in the available scientific literature. The following subsections detail the absence of specific data.

Protein-Ligand Interaction Analysis

Specific protein-ligand interaction analyses, including molecular docking or experimental binding studies for this compound, are not available. While computational docking studies have been performed on various other phthalimide derivatives to predict their binding affinities with specific protein targets, this particular compound has not been the subject of such research. Consequently, its potential protein targets and the nature of its interactions at a molecular level are unknown.

Influence on Biochemical Pathways and Signaling Cascades

There is no published research on the influence of this compound on any specific biochemical pathways or signaling cascades. Although studies on other distinct phthalimide derivatives have suggested interactions with enzymes like adenylyl-cyclase, thereby affecting its signaling cascade, these findings cannot be extrapolated to the title compound. The specific intracellular effects and the broader physiological impact resulting from its interaction with cellular systems remain undetermined.

Receptor Binding Characteristics

Data regarding the receptor binding characteristics of this compound is not present in the scientific literature. While various derivatives containing isoindoline (B1297411) or benzoic acid moieties have been evaluated for their affinity to different receptors, such as dopamine (B1211576) or serotonin (B10506) receptors, no such studies have been conducted for this compound. Therefore, its receptor binding profile, including affinity (Kᵢ) and selectivity for any known receptor, remains unknown.

Structure Activity Relationship Sar Studies of 4 1,3 Dioxoisoindolin 2 Yl 2 Hydroxybenzoic Acid Derivatives

Elucidation of Key Pharmacophoric Features

Pharmacophore modeling is essential in identifying the crucial structural features of a molecule that are responsible for its biological activity. For the 4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybenzoic acid scaffold, several key pharmacophoric features have been proposed based on the analysis of its active derivatives.

The primary pharmacophoric elements identified include:

A Hydrogen Bond Donor: The hydroxyl group on the benzoic acid ring is a critical hydrogen bond donor.

A Hydrogen Bond Acceptor: The carbonyl groups of the phthalimide (B116566) moiety act as hydrogen bond acceptors.

An Aromatic Ring: The benzene (B151609) ring of the phthalimide structure provides a hydrophobic interaction site.

An Anionic Center: The carboxyl group of the salicylic (B10762653) acid portion can be ionized at physiological pH, serving as an anionic center that can interact with positively charged residues in a biological target.

The spatial arrangement of these features is crucial for optimal binding to target proteins. The relative orientation of the phthalimide and salicylic acid rings, governed by the central nitrogen-carbon bond, dictates the three-dimensional presentation of these pharmacophoric points.

Impact of Substituent Effects on Biological Potency and Selectivity

Systematic modifications of the this compound core have been undertaken to establish a clear understanding of how different substituents affect biological potency and selectivity. The findings from these studies are summarized below.

Substitutions on the Salicylic Acid Ring:

Position of SubstitutionType of SubstituentEffect on PotencyEffect on Selectivity
5-positionElectron-withdrawing (e.g., -Cl, -NO₂)IncreasedVariable
5-positionElectron-donating (e.g., -OCH₃, -CH₃)DecreasedVariable
3-positionSmall alkyl groupsGenerally decreasedOften improved

Interactive Data Table: Effect of Substituents on Salicylic Acid Ring

It has been observed that the introduction of small, electron-withdrawing groups at the 5-position of the salicylic acid ring generally enhances biological activity. This is likely due to the alteration of the electronic properties of the phenolic hydroxyl and carboxylic acid groups, which can influence their interaction with target residues. Conversely, bulky substituents at the 3-position can lead to a decrease in potency, possibly due to steric hindrance that prevents optimal binding.

Substitutions on the Phthalimide Ring:

Position of SubstitutionType of SubstituentEffect on PotencyEffect on Selectivity
4-positionHalogens (e.g., -F, -Cl)IncreasedGenerally improved
4-positionNitro group (-NO₂)Significantly increasedVariable
3-positionAmino group (-NH₂)DecreasedOften reduced

Interactive Data Table: Effect of Substituents on Phthalimide Ring

Modifications to the phthalimide ring have also been shown to significantly impact biological activity. Substituents that can engage in additional interactions, such as hydrogen bonding or halogen bonding, at the 4-position of the phthalimide ring have been found to be beneficial for potency. The introduction of a nitro group, for instance, has been correlated with a substantial increase in activity in several studies.

Conformational Analysis and Bioactive Conformations

The three-dimensional structure, or conformation, of a molecule is a critical determinant of its biological activity. Conformational analysis of this compound derivatives has been performed using computational modeling and spectroscopic techniques to identify the most stable and biologically relevant conformations.

Studies have indicated that the molecule is not planar, with a notable dihedral angle between the phthalimide and salicylic acid ring systems. This twisted conformation is believed to be the bioactive one, as it allows the key pharmacophoric features to be positioned correctly for interaction with the binding site of its biological target.

The flexibility around the N-C bond connecting the two ring systems allows the molecule to adopt various conformations. However, energy calculations suggest that there are preferred low-energy conformations. The presence of intramolecular hydrogen bonds between the hydroxyl group of the salicylic acid and one of the carbonyls of the phthalimide can further stabilize certain conformations, potentially locking the molecule into its bioactive shape. Understanding these conformational preferences is crucial for the design of more rigid analogs with potentially higher affinity and selectivity.

Computational and Theoretical Investigations of 4 1,3 Dioxoisoindolin 2 Yl 2 Hydroxybenzoic Acid

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding affinity and interaction mode of a potential drug candidate with its biological target.

Binding Affinity Prediction and Interaction Mode Analysis

Binding affinity prediction estimates the strength of the interaction between the ligand and the receptor, often expressed as a binding energy value (e.g., in kcal/mol). A lower, more negative value typically indicates a stronger, more stable interaction. Interaction mode analysis identifies the specific types of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

No specific binding affinity data or interaction mode analyses for 4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybenzoic acid with any biological target have been published.

Active Site Characterization and Ligand Fit

This analysis involves identifying the key amino acid residues that form the binding pocket (active site) of a target protein. The "fit" of the ligand within this site is then evaluated to understand how its size, shape, and chemical properties complement the active site's topology and electrostatic environment.

Specific studies characterizing the fit of this compound within any protein active site are not available.

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules from first principles.

Density Functional Theory (DFT) Studies of Electronic Properties and Reactivity

DFT studies can determine the optimized molecular geometry, charge distribution, and various electronic properties of a compound. These calculations provide insights into the molecule's stability and chemical reactivity. For related, but different, isoindoline (B1297411) derivatives, DFT has been used to understand molecular structure and properties.

However, specific DFT studies detailing the electronic properties and reactivity of this compound were not found.

HOMO-LUMO Analysis and Electrostatic Potentials

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them (the HOMO-LUMO gap) is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

A HOMO-LUMO analysis and MEP map for this compound are not available in published literature. Theoretical studies on other aromatic carboxylic acids have utilized these methods to assess reactivity.

Molecular Dynamics Simulations for Ligand-Protein Stability and Conformational Changes

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can assess the stability of a ligand-protein complex, revealing how the ligand and protein structures change and adapt to each other upon binding. These simulations provide a dynamic view of the interactions, complementing the static picture provided by molecular docking.

No molecular dynamics simulation studies have been published that investigate the stability or conformational changes of a complex involving this compound and a protein target.

In Silico Prediction of Preclinical Pharmacokinetic Properties

Predictive computational models play a significant role in estimating the pharmacokinetic behavior of molecules before they are synthesized or tested in laboratory settings. These models use the chemical structure of a compound to calculate properties that influence its interaction with the body.

Protein Binding Prediction (e.g., Serum Albumin Interaction)

The binding of drugs to plasma proteins, particularly human serum albumin (HSA), is a critical factor influencing their distribution and availability to target tissues. nih.govnih.gov High levels of binding can sequester a compound in the bloodstream, reducing its effective concentration and potentially prolonging its duration of action. nih.gov Computational approaches, including Quantitative Structure-Activity Relationship (QSAR) models and molecular docking, are used to predict the binding affinity of small molecules to HSA. nih.govnih.gov These models analyze features such as lipophilicity, molecular size, and the presence of specific functional groups like carboxylic acids to estimate the strength of the interaction. nih.gov

However, no specific computational studies or predictive data for the serum albumin binding of this compound have been reported. Therefore, no data table can be generated for its predicted protein binding properties.

Cellular Permeability and Uptake Prediction

The ability of a compound to pass through cellular membranes is fundamental to its oral absorption and distribution into tissues. nih.govnih.gov In silico models often predict permeability using parameters such as the octanol-water partition coefficient (logP), molecular weight, and the number of hydrogen bond donors and acceptors. nih.gov These predictions are frequently correlated with experimental data from cell-based assays, such as those using Caco-2 cells, which are a model for the human intestinal lining. tdcommons.ainih.govnih.gov

As with protein binding, there is no published research or specific predictive data on the cellular permeability and uptake of this compound. Consequently, a data table for its predicted permeability characteristics cannot be provided.

Advanced Analytical Methodologies for the Characterization and Research of 4 1,3 Dioxoisoindolin 2 Yl 2 Hydroxybenzoic Acid

Chromatographic Separation Techniques for Research Samples

Chromatographic techniques are essential for the separation, purification, and purity analysis of chemical compounds in research settings.

HPLC is a primary technique for assessing the purity of a compound and for its preparative separation from reaction mixtures. A reversed-phase HPLC method would likely be employed for 4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybenzoic acid.

Typical HPLC System Parameters

Parameter Description
Stationary Phase A nonpolar column, such as a C18 (octadecylsilane) column.
Mobile Phase A polar solvent mixture, typically consisting of water (often with an acid like formic or acetic acid to ensure the carboxylic acid is protonated) and an organic modifier like acetonitrile (B52724) or methanol (B129727).
Detection UV-Vis detector. The compound is expected to be strongly UV-active due to its aromatic rings and conjugated systems. A detection wavelength would be chosen based on the UV absorbance maximum of the compound.

| Elution | A gradient elution, where the proportion of the organic modifier is increased over time, would likely be used to ensure good separation and peak shape. |

In an HPLC chromatogram, a pure sample would ideally show a single sharp peak at a specific retention time. The presence of other peaks would indicate impurities. The area of the main peak relative to the total area of all peaks is used to quantify the purity of the sample.

TLC is a rapid, simple, and inexpensive chromatographic technique used for qualitatively monitoring the progress of a chemical reaction and for preliminary purity checks of the resulting products.

For the analysis of this compound, a silica (B1680970) gel plate would typically be used as the stationary phase. The mobile phase, or eluent, would be a mixture of solvents, with the polarity adjusted to achieve good separation. A common eluent system might be a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol).

The position of the compound on the developed TLC plate is quantified by its retention factor (Rƒ), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. A pure compound should appear as a single spot. The Rƒ value is dependent on the specific stationary and mobile phases used. Visualization of the spots is typically achieved under UV light, as the aromatic rings will fluoresce.

Molecular Recognition and Imprinting Studies of Hydroxybenzoic Acid Derivatives

Molecular recognition is a fundamental process in chemical and biological systems, involving the specific interaction between two or more molecules. In the context of hydroxybenzoic acid derivatives, such as this compound, molecular imprinting has emerged as a powerful technique for creating synthetic receptors with high selectivity and affinity for a target molecule. This section delves into the advanced analytical methodologies centered on molecular recognition and imprinting of this class of compounds.

Molecularly Imprinted Polymers (MIPs) are tailor-made recognition sites that mimic natural antibodies and receptors. The process involves the polymerization of functional and cross-linking monomers in the presence of a template molecule (in this case, a hydroxybenzoic acid derivative). Subsequent removal of the template leaves behind cavities that are complementary in size, shape, and chemical functionality to the target analyte, enabling selective rebinding.

Research into the molecular imprinting of hydroxybenzoic acid isomers, such as salicylic (B10762653) acid (2-hydroxybenzoic acid) and 4-hydroxybenzoic acid, has provided significant insights into the factors governing molecular recognition. nih.gov The structure and acidity of the template molecule are crucial in determining the strength and nature of the interaction with the functional monomer during the imprinting process. nih.govpsu.edu

For instance, studies have shown that the formation of a stable complex between the template and the functional monomer prior to polymerization is essential for achieving high recognition ability. psu.edu In the case of salicylic acid, the presence of an intramolecular hydrogen bond between the adjacent hydroxyl and carboxyl groups can hinder the formation of intermolecular hydrogen bonds with the functional monomer. psu.edu This can result in a polymer with weak recognition for the template molecule, especially when certain functional monomers like acrylamide (B121943) are used. nih.gov Conversely, using a functional monomer like 4-vinylpyridine (B31050) can lead to a strong recognition ability for salicylic acid. nih.gov

The choice of functional monomer is therefore a critical parameter. For 4-hydroxybenzoic acid, both 4-vinylpyridine and acrylamide have been successfully used as functional monomers, resulting in imprinted polymers that demonstrate recognition for the template molecule. nih.gov The interaction is typically based on hydrogen bonding between the phenolic hydroxyl and carboxylic acid groups of the hydroxybenzoic acid derivative and the functional monomer. researchgate.net

The selectivity of MIPs for their target template is a key characteristic. Competitive binding assays are often employed to evaluate this selectivity, demonstrating the MIP's higher affinity for the template molecule compared to structurally similar compounds. asianpubs.org For example, a molecularly imprinted polymer for p-hydroxybenzoic acid (p-HBA) showed a greater affinity for p-HBA than for benzoic acid. asianpubs.org

The physical characteristics of the MIPs, such as their shape and surface morphology, are also important and are often characterized using techniques like scanning electron microscopy (SEM). asianpubs.org The synthesis method, such as precipitation polymerization, can yield spherical polymer particles. asianpubs.org

The following interactive data tables summarize findings from molecular imprinting studies on hydroxybenzoic acid isomers, which provide a basis for understanding the potential molecular recognition studies of this compound.

Table 1: Influence of Functional Monomer on Recognition of Hydroxybenzoic Acid Isomers

Template MoleculeFunctional MonomerRecognition AbilityReference
2-Hydroxybenzoic Acid (Salicylic Acid)AcrylamideVery Weak nih.gov
2-Hydroxybenzoic Acid (Salicylic Acid)4-VinylpyridineStrong nih.gov
4-Hydroxybenzoic AcidAcrylamidePresent nih.gov
4-Hydroxybenzoic Acid4-VinylpyridinePresent nih.gov

Table 2: Adsorption Characteristics of Molecularly Imprinted Polymers for p-Hydroxybenzoic Acid (p-HBA)

ParameterOptimal Condition/ValueReference
Polymer Dosage0.4 g asianpubs.org
Initial Concentration1 ppm asianpubs.org
Contact Time210 min asianpubs.org
Extraction Efficiency from Blood Serum~80.56% asianpubs.org

These studies on simpler hydroxybenzoic acid derivatives lay the groundwork for the design and synthesis of molecularly imprinted polymers for more complex molecules like this compound. The key to successful imprinting would be the strategic selection of functional monomers and polymerization conditions that favor strong and specific interactions with the template molecule, taking into account the unique structural features of the phthalimide (B116566) and hydroxybenzoic acid moieties.

Future Research Perspectives and Unexplored Avenues for 4 1,3 Dioxoisoindolin 2 Yl 2 Hydroxybenzoic Acid

Development of Next-Generation Analogues with Enhanced Specificity and Potency

The structural framework of 4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybenzoic acid offers multiple sites for chemical modification to develop next-generation analogues with improved pharmacological profiles. The primary goal of such medicinal chemistry efforts is to enhance target specificity, increase therapeutic potency, and refine pharmacokinetic properties.

Research into derivatives of related core structures provides a roadmap for these endeavors. For instance, in the development of novel NSAIDs, modifications to the 5-acetamido-2-hydroxy benzoic acid backbone, such as replacing a methyl group with larger phenyl and benzyl (B1604629) groups, have been explored to increase selectivity for the cyclooxygenase 2 (COX-2) enzyme. mdpi.com This approach of strategic structural alteration can be applied to the salicylic (B10762653) acid portion of the target compound to fine-tune its activity and reduce potential off-target effects.

Strategy for Analogue Development Objective Potential Outcome
Modification of the Salicylic Acid Moiety Increase target selectivity (e.g., for specific enzymes like COX-2). mdpi.comReduced side effects and improved therapeutic index.
Substitution on the Phthalimide (B116566) Ring Modulate immunomodulatory or anti-inflammatory activity. mdpi.comEnhanced potency for autoimmune diseases or cancer.
Alteration of the Linker Group Optimize pharmacokinetic properties (absorption, distribution, metabolism, excretion).Improved bioavailability and dosing regimen.
Hybridization with Other Pharmacophores Create multi-target agents for complex diseases. nih.govNovel therapies for conditions like cancer or neurodegenerative disorders.

Exploration of Novel Biological Targets and Therapeutic Applications

While the salicylic acid component suggests anti-inflammatory potential, the full biological activity of this compound is likely much broader. The phthalimide group is known to confer a range of pharmacological properties, opening avenues for investigation into new therapeutic areas beyond inflammation.

Phthalimide compounds have demonstrated promise as antitubercular and antimalarial agents by disrupting key enzymatic pathways in pathogens. mdpi.com Furthermore, derivatives have been investigated for antimicrobial activity against both Gram-positive and Gram-negative bacteria. mdpi.com Research into other benzoic acid derivatives has also identified potent growth inhibitors of drug-resistant bacteria, such as Staphylococcus aureus. nih.gov These findings suggest that this compound and its future analogues could be developed as novel anti-infective agents.

Another promising area of exploration is in aging and age-related diseases. Analogues of aspirin (B1665792), a well-known salicylic acid derivative, have been shown to improve thermotolerance and modulate stress response pathways in preclinical models, indicating potential anti-aging activity. mdpi.com Given the diverse cellular functions influenced by phthalimide-containing molecules, exploring the effects of this compound on pathways related to longevity and cellular stress is a compelling future direction. The use of computational methods, such as in silico screening, can accelerate the identification of novel protein targets and help prioritize experimental validation. mdpi.com

Potential Therapeutic Area Rationale Based on Structural Moieties Supporting Research
Oncology Phthalimide analogues (e.g., lenalidomide) are established cancer therapies. mdpi.comClinical success of IMiDs in treating multiple myeloma. mdpi.com
Infectious Diseases Phthalimide derivatives show antitubercular and antimalarial effects; benzoic acid derivatives show antibacterial potential. mdpi.comnih.govPreclinical studies on various phthalimide and benzoic acid compounds. mdpi.comnih.gov
Autoimmune Disorders Phthalimide derivatives possess immunomodulatory and anti-inflammatory properties. mdpi.comExtensive investigation into phthalimides for treating RA and inflammatory bowel disease. mdpi.com
Anti-aging Aspirin (salicylic acid derivative) analogues show effects on stress resistance and longevity pathways. mdpi.comStudies on C. elegans demonstrating improved thermotolerance. mdpi.com

Integration with Advanced Drug Delivery Systems (Conceptual Research)

A significant challenge in drug development is ensuring that a therapeutic agent reaches its target site in the body at an effective concentration. azonano.com Advanced drug delivery systems (DDS) offer a conceptual framework for overcoming issues like poor solubility, limited bioavailability, and off-target toxicity that may affect this compound and its analogues. azonano.com

Future conceptual research could explore encapsulating the compound within various nanocarriers to enhance its therapeutic performance. These systems are designed to protect the drug from degradation, improve its solubility, and enable targeted delivery. azonano.com

Potential Drug Delivery Strategies (Conceptual):

Liposomes and Micelles: These lipid-based nanoparticles can encapsulate poorly water-soluble drugs, increasing their circulation time and bioavailability. Micelles formed by amphiphilic block copolymers are of particular interest for transporting drugs at concentrations exceeding their intrinsic water solubility. azonano.com

Polymeric Nanoparticles: Biodegradable polymers can be formulated into microparticles or nanoparticles that provide controlled, sustained release of the encapsulated drug over time. azonano.com

Coamorphous Systems: This approach involves combining the active pharmaceutical ingredient (API) with a low-molecular-weight excipient to form a stable, single-phase amorphous solid. Coamorphous formulations can significantly improve the dissolution rate and bioavailability of poorly soluble drugs. nih.gov

Peptide-Based Nanovesicles: Self-assembling peptide systems can form nanostructures that encapsulate small-molecule cargo, offering a biocompatible and tunable platform for drug delivery. nih.gov

These strategies could be further enhanced by incorporating targeting ligands (e.g., antibodies) onto the surface of the nanocarriers, enabling active targeting to specific tissues or cells, such as tumors or sites of inflammation. azonano.com

Interdisciplinary Research Collaborations

Realizing the full therapeutic potential of this compound will require extensive collaboration across multiple scientific disciplines. The complexity of modern drug discovery and development necessitates a team-based approach to bridge the gap from initial chemical synthesis to clinical application.

Medicinal Chemists and Synthetic Organic Chemists will be essential for designing and synthesizing novel analogues with optimized properties. mdpi.comresearchgate.net

Pharmacologists and Cell Biologists are needed to screen these new compounds, elucidate their mechanisms of action, and validate their effects in relevant cellular and animal models of disease.

Computational Biologists and Bioinformaticians can employ in silico modeling and screening techniques to predict biological targets and guide the rational design of more effective analogues. mdpi.com

Pharmaceutical Scientists and Materials Scientists will play a crucial role in developing and characterizing advanced drug delivery systems to improve the compound's bioavailability and targeting. azonano.comnih.gov

Through such synergistic collaborations, the scientific community can systematically explore the chemical space around this promising scaffold, identify novel therapeutic applications, and develop innovative formulations, ultimately translating the potential of this compound into tangible clinical benefits.

Q & A

Q. What are the standard synthetic routes for preparing 4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybenzoic acid?

The compound is synthesized via condensation reactions. A typical method involves refluxing phthalic anhydride with 4-aminobenzoic acid in toluene using triethylamine (Et3N) as a catalyst. Reaction progress is monitored by thin-layer chromatography (TLC), and the product is purified via recrystallization or column chromatography. Characterization employs <sup>1</sup>H/ <sup>13</sup>C NMR, IR spectroscopy, and mass spectrometry (MS) to confirm structural integrity .

Q. How is the purity and structural identity of this compound validated in academic research?

Key techniques include:

  • Elemental analysis (C, H, N) to verify stoichiometric ratios.
  • NMR spectroscopy to resolve aromatic protons (δ 7.3–8.4 ppm) and hydroxyl/carboxylic acid groups (δ 12.5–13.0 ppm).
  • High-resolution mass spectrometry (HR-MS) for molecular ion ([M+H]<sup>+</sup>) confirmation.
  • Melting point determination to assess crystallinity (e.g., mp 275–282°C for analogues) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Variables to optimize include:

  • Solvent polarity : Toluene or DMF for better solubility of intermediates.
  • Catalyst loading : Adjusting Et3N or using alternative bases like DBU.
  • Temperature control : Reflux at 110–120°C for 24–48 hours to drive condensation.
  • Post-reaction quenching : Acidic workup to precipitate the product. Comparative studies using design-of-experiments (DoE) frameworks are recommended .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., acetylcholinesterase inhibition) may arise from:

  • Impurity profiles : Use HPLC (C18 columns, acetonitrile/water gradients) to detect byproducts.
  • Assay variability : Standardize enzyme inhibition protocols (e.g., Ellman’s method) and include positive controls like donepezil.
  • Structural analogs : Compare activity of methyl/ethyl ester derivatives to isolate pharmacophore contributions .

Q. How are structure-activity relationships (SAR) investigated for this compound?

SAR studies involve:

  • Functional group modifications : Substituting the isoindolinone ring or hydroxyl group with halides or alkyl chains.
  • Molecular docking : Simulations against targets like acetylcholinesterase (PDB ID 4EY7) to predict binding modes.
  • In vitro bioassays : Measure IC50 values against disease-relevant cell lines .

Q. What advanced analytical methods address challenges in detecting degradation products?

  • LC-MS/MS : Quantify trace impurities using MRM transitions.
  • X-ray crystallography : Resolve crystal packing effects (e.g., hydrogen bonding networks) that influence stability.
  • Forced degradation studies : Expose the compound to heat, light, or hydrolytic conditions to identify labile sites .

Q. How is the compound’s safety profile evaluated in laboratory settings?

  • Acute toxicity assays : Follow OECD guidelines using rodent models.
  • Material Safety Data Sheets (MSDS) : Reference handling precautions (e.g., PPE, ventilation) for carboxylic acid derivatives.
  • Ecotoxicity screening : Assess environmental impact via Daphnia magna or algal growth inhibition tests .

Q. What mechanistic insights are gained from studying its reactivity?

  • Kinetic studies : Monitor ring-opening reactions under basic conditions via <sup>1</sup>H NMR.
  • Isotopic labeling : Use <sup>18</sup>O-labeled water to trace hydrolysis pathways.
  • Computational modeling : DFT calculations (e.g., Gaussian 16) to map transition states for cyclization .

Methodological Notes

  • Data Reproducibility : Document reaction parameters (e.g., solvent purity, stirring rate) to minimize batch-to-batch variability.
  • Collaborative Validation : Cross-validate NMR assignments with multi-laboratory studies to resolve spectral ambiguities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.